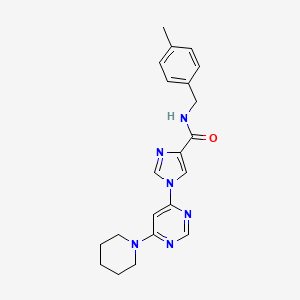

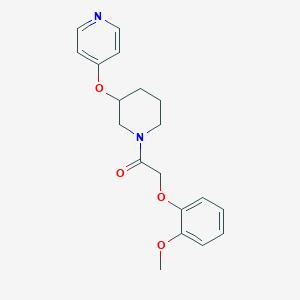

![molecular formula C24H21NO3 B2934339 1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-12-6](/img/structure/B2934339.png)

1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Synthesis Analysis

An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro (indoline-2,3′-hydropyridazine) scaffolds .Molecular Structure Analysis

Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures .Chemical Reactions Analysis

The use of an efficient new dual basic task-specific ionic liquid, 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, has been explored as a catalyst for an eco-friendly synthesis of Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile at ambient temperature .Physical And Chemical Properties Analysis

Nonsymmetric bis-spiropyran derivatives based on 1,3-dihydroxy-6-oxo-6H-benzo[c]chromene-2,4-dicarbaldehyde were synthesized . The obtained compounds with substituents R = H, Cl at positions 5,5′ of the indoline fragment in DMSO solution exist in a fully open merocyanine form .Applications De Recherche Scientifique

Photochromism and Material Science Applications The novel spiro[indoline-naphthaline]oxazine derivative's synthesis and its exemplary photochromic properties in various solvents highlight another facet of these compounds. This characteristic opens avenues for their application in material science, especially in developing photoresponsive materials (Hong Li et al., 2015).

Catalysis and Green Chemistry Further exploration into the synthesis of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives using 1,3-dimethylbarbituric acid, aldehydes, and cyclohexylidene malononitrile in the presence of DBU showcases these compounds' roles in catalysis and green chemistry. The methodology emphasizes mild reaction conditions, high yields, and the importance of eco-friendly synthesis approaches (M. Rajeswari et al., 2016).

Biological Activity and Drug Discovery Spiro[indoline-3,4'-piperidine] motifs are pivotal in various biologically active compounds, underscoring their relevance in drug discovery and development. Intramolecular oxidative coupling reactions of oxindoles with β-dicarbonyls, facilitated by guanidinium hypoiodite, yield spiro-coupling products. This reaction pathway is not only crucial for synthesizing biologically relevant compounds but also highlights the potential for developing optically active spiro[indoline-3,4'-piperidines], contributing to the diverse applications of these compounds in medicinal chemistry (Kota Sugimoto et al., 2023).

Mécanisme D'action

Target of action

They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Mode of action

Coumarin derivatives have been known to interact with various enzymes and receptors, influencing multiple biochemical pathways .

Biochemical pathways

Coumarin derivatives have been known to influence a variety of pathways related to their biological activities .

Result of action

Based on the biological activities associated with coumarin derivatives, it can be speculated that this compound might have effects such as anti-inflammatory, anticancer, antiviral, and others .

Orientations Futures

Propriétés

IUPAC Name |

1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c26-21-16-24(28-22-8-4-3-7-20(21)22)11-13-25(14-12-24)23(27)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXMJRVIYACDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)

![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)

![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)

![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)